![molecular formula C8H10Cl2O B13792108 Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, also known as exo-2-chloronorbornane, is a chemical compound with the molecular formula C8H11ClO. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a carbonyl chloride functional group at the first carbon and a chlorine atom at the second carbon in the exo position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[221]heptane-1-carbonyl chloride, 2-exo-chloro-, typically involves the chlorination of norbornane derivativesThe reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include substituted norbornane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in acylation reactions, forming esters, amides, and other derivatives. The chlorine atom in the exo position also contributes to the compound’s reactivity, enabling substitution and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: The parent hydrocarbon of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-.
2-Chloronorbornane: A similar compound with a chlorine atom at the second carbon but without the carbonyl chloride group.
Norbornene: A related compound with a double bond in the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-, is unique due to the presence of both the carbonyl chloride group and the exo-chlorine atom. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H10Cl2O |
|---|---|
Molekulargewicht |
193.07 g/mol |
IUPAC-Name |
2-chlorobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2 |
InChI-Schlüssel |
FXNIVSHSURWTPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1CC2Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




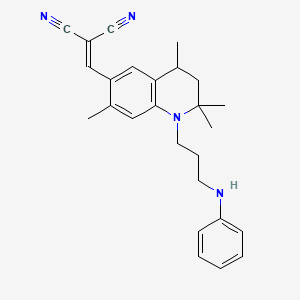
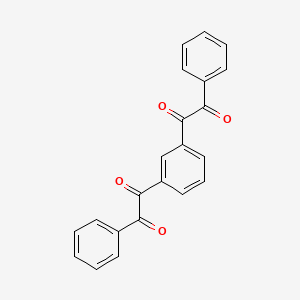
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
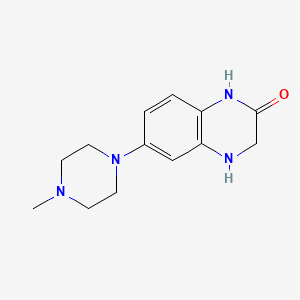
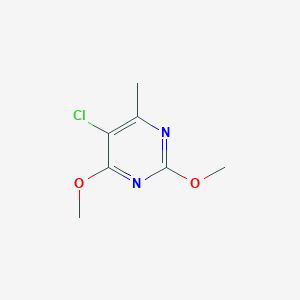

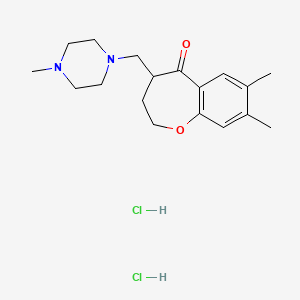
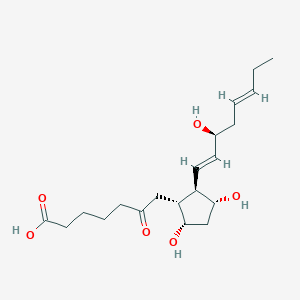
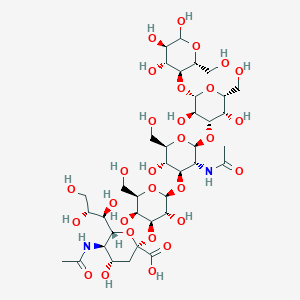

![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)

